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Compound of Interest

Ethanone, 1-(2,4-

Compound Name:
difluorophenyl)-2-fluoro- (9ClI)

CAS No.: 319-34-6

Cat. No.: B3382236

Get Quote

Technical Guide: 2,2',4'-Trifluoroacetophenone
Advanced Synthesis, Physicochemical Profile, and

Pharmaceutical Applications
Executive Summary

2,2" 4'-Trifluoroacetophenone (CAS: 319-34-6) is a specialized fluorinated aromatic ketone
used primarily as a high-value intermediate in the synthesis of systemic antifungal agents.
Characterized by a highly electron-deficient aromatic ring and a reactive

-fluoroketone moiety, it serves as a precise scaffold for installing the 2,4-difluorophenyl
pharmacophore—a structural motif essential for the metabolic stability and potency of drugs
like Fluconazole, Voriconazole, and Posaconazole.

While its

-chloro analog (2-chloro-1-(2,4-difluorophenyl)ethanone) is the standard industrial precursor
due to cost, the
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-fluoro variant offers distinct synthetic advantages in specific nucleophilic substitutions and
metabolic studies where the C-F bond's robustness is required.

Chemical Identity & Physicochemical Profile[1][2][3][4]
[51[6][7][8]

This compound is distinct from ring-only substituted isomers (e.g., 2',4',5'-
trifluoroacetophenone). The nomenclature "2,2',4"™ indicates substitution at the

-carbon of the acetyl group (position 2) and the ortho and para positions of the phenyl ring
(positions 2' and 4").

Parameter Data
IUPAC Name 2-Fluoro-1-(2,4-difluorophenyl)ethanone
Common Name 2,2',4'-Trifluoroacetophenone
CAS Number 319-34-6
C
H
Molecular Formula
F
0]
Molecular Weight 174.12 g/mol
Physical State Low-melting solid or colorless liquid (ambient)

Soluble in DCM, THF, Ethyl Acetate; Insoluble in

Solubility Wat
ater

Reactivity Class -Halo Ketone (Lachrymator, Alkylating Agent)

Key Pharmacophore 2,4-Difluorophenyl group (metabolic blocker)

Synthetic Pathways & Manufacturing

The synthesis of 2,2',4'-Trifluoroacetophenone relies on electrophilic aromatic substitution. The
presence of two deactivating fluorine atoms on the benzene ring requires robust Friedel-Crafts
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conditions.

Core Synthesis Protocol: Friedel-Crafts Acylation

Rationale: Direct acylation of 1,3-difluorobenzene is preferred over halogen exchange (Halex)
of the chloro-analog to avoid side reactions and purification difficulties.

Step-by-Step Methodology:

Reagent Preparation: Charge a flame-dried reactor with Aluminum Chloride (AICI

) (1.2 eq) and anhydrous Dichloromethane (DCM) under nitrogen.

e Acylating Agent: Add Fluoroacetyl Chloride (1.05 eq) dropwise at 0°C. The

-fluorine enhances the electrophilicity of the acylium ion.

e Substrate Addition: Add 1,3-Difluorobenzene (1.0 eq) slowly to control the exotherm. The
directing effects of the two ring fluorines (ortho/para directors) synergistically favor
substitution at the 4-position (between the two fluorines is sterically hindered; para to one F
and ortho to the other is favored).

¢ Reaction: Reflux at 40—-45°C for 4—6 hours. Monitor via HPLC/TLC.

e Quench & Workup: Pour onto ice/HCI mixture (exothermic). Extract with DCM.[1] Wash
organic layer with NaHCO

and brine.

« Purification: Distillation under reduced pressure or recrystallization (if solid) from hexane/IPA.

i Electrophilic Attack
1,3-Difluorobenzene (DCM, 0°C)
\ -HCl
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Caption: Friedel-Crafts acylation pathway for the regioselective synthesis of 2,2',4'-
Trifluoroacetophenone.[1][2][3]

Applications in Drug Development[11]

The 2,4-difluorophenyl moiety is a "privileged structure” in medicinal chemistry. The specific
utility of the

-fluoro derivative (vs. the
-chloro) lies in its reactivity profile and potential for generating specific fluorinated analogs.

4.1. Triazole Antifungal Synthesis

The primary application is as a precursor to Fluconazole and Voriconazole. In the standard
industrial route, the

-halo ketone reacts with 1H-1,2,4-triazole.

e Mechanism: The triazole nitrogen acts as a nucleophile, displacing the

-halogen.

e Why Fluorine? While the Chloro-analog (CAS 51336-94-8) is common, the Fluoro-analog is
used when:

o Higher Reactivity is Needed: The C-F bond is stronger, but the

-carbon is highly electrophilic due to the high electronegativity of fluorine, altering the
kinetics of nucleophilic attack in specific solvents.

o Metabolic Stability Studies: Researchers use the trifluoro-scaffold to study the impact of
the

-fluorine on metabolic degradation (blocking

-hydroxylation).
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2,2" 4'-Trifluoroacetophenone (Base Catalyzed)
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Caption: Synthetic workflow converting 2,2',4'-Trifluoroacetophenone into bis-triazole antifungal
agents.

Analytical Characterization (Self-Validating Protocols)

To ensure the identity of CAS 319-34-6, researchers must validate the substitution pattern
using NMR. The coupling patterns of fluorine are diagnostic.
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Method Diagnostic Signal

Interpretation

Doublet (~5.5 ppm,

H NMR
Hz)

Confirms mono-fluorine at the
-position (CH

F).

F NMR Three distinct signals

1.

-F (Triplet/Multiplet, ~-230
ppm)2. 4'-F (Multiplet, ~-105
ppm)3. 2'-F (Multiplet, ~-110
ppm)

Molecular lon (
GC-MS
)at 174 m/z

Characteristic fragmentation:
Loss of CH

F (M-33).

Protocol Note: Due to the "Roofing effect” in NMR caused by strong H-F coupling, high-field
NMR (400 MHz+) is recommended to resolve the aromatic region (multiplets from 2,4-difluoro

substitution).

Safety, Handling, & Stability

Hazard Classification:

e Lachrymator: Like all

-halo ketones, this compound is a potent tear gas agent. It alkylates cysteine residues in

TRPAL ion channels.

o Skin Corrosive: Causes severe burns.[4][5]
o Acute Toxicity: Toxic if inhaled or swallowed.
Storage Protocol:

e Temperature: Store at 2—8°C.
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o Atmosphere: Hygroscopic; store under Argon or Nitrogen.

» Incompatibility: Avoid strong bases (polymerization/aldol condensation) and reducing agents.

References

e ChemicalBook. (2025).[6] Ethanone, 1-(2,4-difluorophenyl)-2-fluoro- (CAS 319-34-6)
Properties and Suppliers. Retrieved from [7]

» National Institutes of Health (NIH) - PubChem. (2025). 2-Chloro-1-(2,4-
difluorophenyl)ethanone (Analogous Structure & Bioactivity Data). Retrieved from

e BenchChem. (2025).[1][8] Synthetic Protocols for Alpha-Halo Acetophenones in Antifungal
Research. Retrieved from

e Sigma-Aldrich. (2025).[9][10] 2-Chloro-2',4'-difluoroacetophenone Product Sheet (Industrial
Standard Comparator). Retrieved from

» Google Patents. (1986). US4616026A - Antifungal 2-aryl-1,1-difluoro-3-(1H-1,2,4-triazol-1-
yl)2-propanols. (Demonstrates utility of fluorinated acetophenone intermediates). Retrieved
from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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